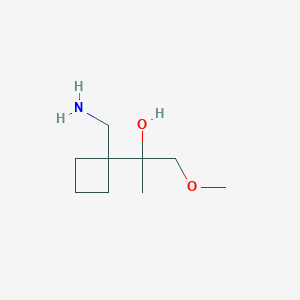
2-(1-(Aminomethyl)cyclobutyl)-1-methoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Aminomethyl)cyclobutyl)-1-methoxypropan-2-ol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclobutyl ring, an aminomethyl group, and a methoxypropanol moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Aminomethyl)cyclobutyl)-1-methoxypropan-2-ol typically involves multiple steps, starting from readily available precursors. One common approach is to start with cyclobutanone, which undergoes aminomethylation to introduce the aminomethyl group. This intermediate is then subjected to a series of reactions, including reduction and etherification, to yield the final product. The reaction conditions often involve the use of reducing agents like sodium borohydride and solvents such as methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Aminomethyl)cyclobutyl)-1-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols and amines.
Scientific Research Applications
2-(1-(Aminomethyl)cyclobutyl)-1-methoxypropan-2-ol has found applications in several scientific research areas:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-(Aminomethyl)cyclobutyl)-1-methoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(Aminomethyl)cyclobutyl)acetonitrile hydrochloride
- 2-(1-(Aminomethyl)cyclobutyl)acetic acid hydrochloride
Uniqueness
Compared to similar compounds, 2-(1-(Aminomethyl)cyclobutyl)-1-methoxypropan-2-ol stands out due to its methoxypropanol moiety, which imparts unique chemical properties and reactivity. This structural feature allows for diverse chemical modifications and applications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclobutyl]-1-methoxypropan-2-ol |
InChI |
InChI=1S/C9H19NO2/c1-8(11,7-12-2)9(6-10)4-3-5-9/h11H,3-7,10H2,1-2H3 |
InChI Key |
KIBSSMSXWBSVEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)(C1(CCC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13493902.png)
![6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13493913.png)
![3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid](/img/structure/B13493916.png)
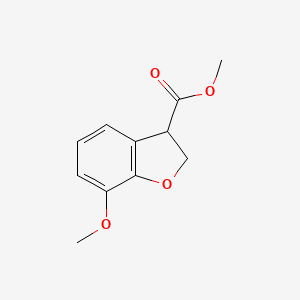
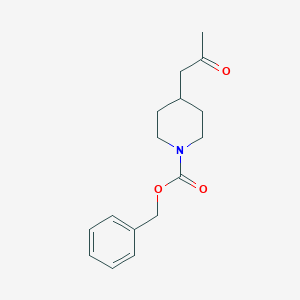
![4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole](/img/structure/B13493944.png)
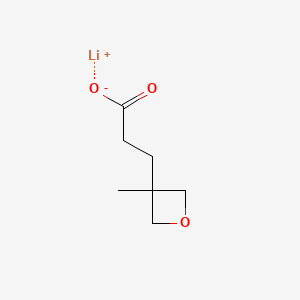
![N-(4-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493967.png)
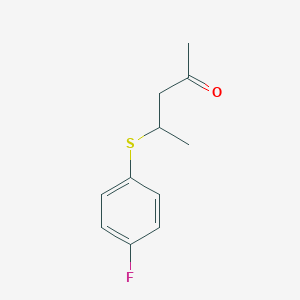
![N-methyl-[1,1'-bi(cyclopropane)]-1-amine hydrochloride](/img/structure/B13493970.png)

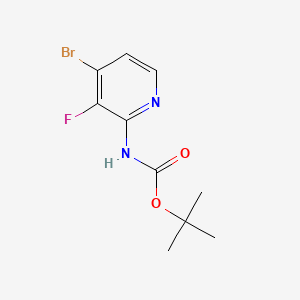

![5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B13493990.png)
